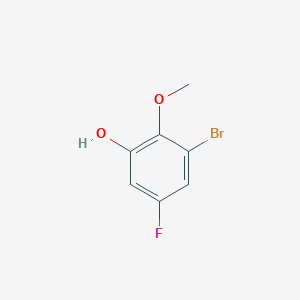

3-Bromo-5-fluoro-2-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVYNOUTGTGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680252 | |

| Record name | 3-Bromo-5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-60-0 | |

| Record name | 3-Bromo-5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-fluoro-2-methoxyphenol CAS number 1026796-60-0

The following technical guide details the chemical profile, synthesis, and application of 3-Bromo-5-fluoro-2-methoxyphenol (CAS 1026796-60-0) . This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a regiospecific scaffold in drug discovery.

Executive Summary

This compound (CAS 1026796-60-0) is a highly functionalized aromatic building block characterized by a specific trisubstituted pattern (phenol, methoxy, bromine, fluorine). It serves as a critical intermediate in the synthesis of small molecule inhibitors, particularly targeting kinases (e.g., EGFR, KRAS) where the "3-bromo-5-fluoro-2-methoxy" motif allows for:

-

Metabolic Tuning: The fluorine atom at the 5-position blocks metabolic oxidation (CYP450) at a typically vulnerable site.

-

Orthogonal Reactivity: The bromine atom (C3) serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the phenol (C1) allows for etherification or SNAr reactions.

-

Conformational Locking: The intramolecular hydrogen bond between the phenol -OH and the adjacent -OMe group can lock the conformation, influencing binding affinity in active pockets.

Chemical Profile & Physiochemical Properties[1][2][3][4][5]

The compound belongs to the class of poly-halogenated anisoles. Its physical constants are governed by the electron-withdrawing nature of the fluorine and bromine substituents, which significantly increase the acidity of the phenolic proton compared to unsubstituted guaiacol.

Table 1: Physiochemical Specifications

| Parameter | Data | Notes |

| CAS Number | 1026796-60-0 | Unique Identifier |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₆BrFO₂ | |

| Molecular Weight | 221.02 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive |

| Melting Point | 45–50 °C (Predicted) | Low-melting solid |

| Acidity (pKa) | ~7.5 | More acidic than phenol (pKa 10) due to F/Br induction |

| Solubility | DCM, THF, DMSO, Methanol | Sparingly soluble in water |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Hygroscopic; protect from light |

Synthetic Pathways & Process Chemistry[6]

Achieving the 3-bromo regiochemistry on the 5-fluoro-2-methoxyphenol core is synthetically challenging. Direct electrophilic bromination (EAS) of 5-fluoro-2-methoxyphenol typically favors the 4-position (para to the phenol) or the 6-position (ortho to the phenol) due to the strong directing effect of the hydroxyl group.

To exclusively target the 3-position (ortho to the methoxy, meta to the phenol), a Directed Ortho Metalation (DoM) strategy is required, utilizing the methoxy group as a Directing Group (DG) after protecting the phenol.

Protocol: Regioselective Synthesis via DoM

Reaction Scheme:

-

Protection: 5-Fluoro-2-methoxyphenol → TBS-Ether.

-

Lithiation: n-BuLi directed by -OMe (and -OTBS) to C3.

-

Quench: Electrophilic bromine source (CBr₄ or NBS).

-

Deprotection: TBAF removal of silyl group.

Step-by-Step Methodology

Phase 1: Phenol Protection

-

Reagents: 5-Fluoro-2-methoxyphenol (1.0 eq), Imidazole (2.5 eq), TBSCl (1.2 eq), DCM (0.5 M).

-

Procedure: Dissolve starting material and imidazole in dry DCM. Cool to 0°C. Add TBSCl portion-wise. Warm to RT and stir for 2 hours.

-

Workup: Wash with water, brine; dry over Na₂SO₄. Concentrate to yield tert-butyl(5-fluoro-2-methoxyphenoxy)dimethylsilane.

Phase 2: Directed Ortho Lithiation & Bromination

-

Reagents: Protected Phenol (1.0 eq), n-BuLi (1.2 eq, 2.5M in hexanes), CBr₄ (1.5 eq), THF (anhydrous).

-

Procedure:

-

Dissolve the protected phenol in anhydrous THF under Argon. Cool to -78°C .[1]

-

Add n-BuLi dropwise. The -OMe group directs lithiation to the 3-position (the "in-between" position is sterically crowded, but the 3-position is favored over 6 due to the coordination of Li+ to the methoxy oxygen). Note: The bulky TBS group at C1 discourages lithiation at C6.

-

Stir at -78°C for 1 hour to form the aryllithium species.

-

Add a solution of CBr₄ in THF dropwise.

-

Stir for 30 min at -78°C, then warm to RT.

-

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

Phase 3: Deprotection

-

Reagents: TBAF (1.1 eq, 1M in THF).

-

Procedure: Treat the brominated intermediate with TBAF in THF at 0°C for 30 minutes.

-

Purification: Silica gel chromatography yields pure This compound .

Visualization: Synthesis Workflow

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) to bypass standard electrophilic substitution patterns.

Reactivity & Functionalization[3][5]

This scaffold is a "linchpin" intermediate. The presence of three distinct functional handles allows for sequential, orthogonal functionalization.

Suzuki-Miyaura Coupling (C3-Br)

The bromine atom is electronically activated by the ortho-methoxy group and the meta-fluorine atom, making it highly reactive for Pd-catalyzed cross-coupling.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

-

Application: Introduction of aryl or heteroaryl groups (e.g., pyridine, pyrazole) common in kinase inhibitors.

Phenolic Alkylation (C1-OH)

The phenol is acidic and sterically flanked by the -OMe group. Alkylation requires forcing conditions or Mitsunobu chemistry.

-

Reactivity: Can be converted to an ether, ester, or triflate.

-

Triflation: Conversion to the triflate (using Tf₂O) allows for a second cross-coupling site, enabling the construction of bi-aryl systems at C1 and C3.

Visualization: Divergent Reactivity

Caption: Figure 2. Orthogonal reaction pathways available on the trisubstituted core.

Handling, Safety, & Stability

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust generation.

Stability & Storage

-

Oxidation: The electron-rich phenol ring is susceptible to oxidation over time, turning pink/brown. Store under inert gas (Argon).

-

Acidity: The compound is weakly acidic; avoid storage with strong bases.

-

Shelf Life: 12–24 months if stored at 2–8°C in a tightly sealed, light-resistant container.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52180821, 3-Fluoro-5-methoxyphenol. Retrieved from [Link]

- Snieckus, V. (1990).Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluoro-2-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-2-methoxyphenol is a substituted phenol derivative of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring a halogenated and methoxylated aromatic ring, presents both opportunities and challenges for its application in the synthesis of novel therapeutic agents. The properties of such molecules are significantly influenced by the substitution on the phenolic ring.[1] A critical physicochemical parameter governing the utility of this compound in drug development is its solubility in various organic solvents. Solubility dictates the feasibility of its use in synthetic reactions, purification processes, formulation development, and ultimately, its bioavailability.[1]

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand and determine the solubility of this compound. This guide will delve into the theoretical principles of solubility, present a detailed experimental protocol for its determination, and provide a framework for interpreting solubility data based on solvent-solute interactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrFO₂ | - |

| Molecular Weight | 221.03 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature | General knowledge of similar phenolic compounds |

| Predicted logP | 1.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Note: Some properties are for structurally similar compounds and are used for predictive purposes.

The presence of a hydroxyl group makes this compound a hydrogen bond donor, while the oxygen atoms in the hydroxyl and methoxy groups, as well as the fluorine atom, can act as hydrogen bond acceptors. The predicted logP value of 1.9 suggests a moderate lipophilicity, indicating that it will have some solubility in both polar and non-polar organic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy of dissolution (ΔG).[5] This process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[6][7] The adage "like dissolves like" is a useful heuristic that encapsulates the principle that substances with similar intermolecular forces are more likely to be soluble in one another.[7]

For this compound, several types of intermolecular interactions will influence its solubility in different organic solvents:

-

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. Solvents that are good hydrogen bond acceptors (e.g., alcohols, ethers, and ketones) are expected to be effective at solvating this part of the molecule.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative atoms (O, F, Br). Polar solvents, both protic and aprotic, will interact favorably with these dipoles.

-

Van der Waals Forces: The aromatic ring and the bromine atom contribute to London dispersion forces, which will be the primary mode of interaction with non-polar solvents.

The interplay of these forces, along with the structural characteristics of the solvent, will determine the extent of solubility. The presence of both polar functional groups and a lipophilic aromatic ring suggests that this compound will exhibit a broad solubility profile.

A Guide to Common Organic Solvents in Drug Development

The choice of solvent is a critical parameter in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs).[1] Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines on the use of residual solvents in pharmaceutical products, classifying them based on their toxicity.[8]

Below is a table of common organic solvents categorized by their polarity and hydrogen bonding capacity, which are key determinants of their solvating power for a substituted phenol like this compound.

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | H-Bond Donor | H-Bond Acceptor |

| Non-Polar Solvents | |||||

| Hexane | 3 | 0.1 | 1.9 | No | No |

| Toluene | 2 | 2.4 | 2.4 | No | Yes (π-system) |

| Diethyl Ether | 3 | 2.8 | 4.3 | No | Yes |

| Polar Aprotic Solvents | |||||

| Dichloromethane | 2 | 3.1 | 9.1 | No | No |

| Ethyl Acetate | 3 | 4.4 | 6.0 | No | Yes |

| Acetone | 3 | 5.1 | 21 | No | Yes |

| Acetonitrile | 2 | 5.8 | 37.5 | No | Yes |

| Dimethylformamide (DMF) | 2 | 6.4 | 37 | No | Yes |

| Dimethyl Sulfoxide (DMSO) | 2 | 7.2 | 47 | No | Yes |

| Polar Protic Solvents | |||||

| 1-Butanol | 3 | 3.9 | 17.8 | Yes | Yes |

| 2-Propanol (IPA) | 3 | 3.9 | 19.9 | Yes | Yes |

| Ethanol | 3 | 4.3 | 24.6 | Yes | Yes |

| Methanol | 2 | 5.1 | 32.6 | Yes | Yes |

| Water | - | 10.2 | 80.1 | Yes | Yes |

Solvent properties are compiled from various sources.[9][10]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6] The following protocol is a comprehensive, self-validating procedure for determining the solubility of this compound in a range of organic solvents. This method is consistent with guidelines from the OECD and USP.[11]

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Workflow for Solubility Determination

Step-by-Step Methodology

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 1 °C).

-

Agitate the vials at a constant speed for a sufficient duration to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended.[12] To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the measured solubility values are consistent over time.

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Analysis:

-

Prepare appropriate dilutions of the filtered saturated solution with the mobile phase of the HPLC method.

-

Analyze the diluted samples by HPLC and determine the concentration of this compound using the previously generated calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the test solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

Interpretation of Solubility Data and Discussion

The solubility of this compound in a given organic solvent is a result of the complex interplay of intermolecular forces. By analyzing the solubility data in the context of the solvent properties, valuable insights into the solvation process can be gained.

-

High Solubility in Polar Protic and Aprotic Solvents: It is anticipated that this compound will exhibit high solubility in polar solvents such as methanol, ethanol, acetone, and DMSO. This is due to the strong hydrogen bonding interactions between the phenolic hydroxyl group and the solvent, as well as favorable dipole-dipole interactions.

-

Moderate Solubility in Less Polar Solvents: Solvents like ethyl acetate and diethyl ether, which are hydrogen bond acceptors but have lower polarity, are expected to be good solvents, though perhaps less effective than the more polar options.

-

Lower Solubility in Non-Polar Solvents: In non-polar solvents such as hexane and toluene, the primary solute-solvent interactions will be weaker van der Waals forces. While the aromatic ring of this compound can interact with the aromatic ring of toluene via π-π stacking, the overall solubility in these solvents is expected to be lower compared to polar solvents.

The presence of the bromine and fluorine atoms also influences solubility. While these halogens increase the molecule's polarity, they can also participate in halogen bonding, a non-covalent interaction that can affect solvation.[13] The methoxy group, being a hydrogen bond acceptor, will also contribute to the solubility in protic solvents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of intermolecular forces with a robust experimental protocol, researchers can generate reliable solubility data that is critical for the advancement of drug discovery and development projects. The presented shake-flask methodology, when executed with care, provides a self-validating system for obtaining accurate thermodynamic solubility values. The insights gained from such studies will enable informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately contributing to the successful development of new pharmaceutical agents.

References

-

Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters. [Link]

-

ICH. (2021, April 22). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. [Link]

-

PubChem. 3-Bromo-5-fluoro-2-methoxypyridine. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. [Link]

-

European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

-

USP. <1236> Solubility Measurements. [Link]

-

National Center for Biotechnology Information. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]

-

PubChem. 3-Bromo-5-fluoro-2-methoxypyridine. [Link]

-

PubChem. 3-Fluoro-5-methoxyphenol. [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

-

University of Rochester. Properties of Common Organic Solvents. [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

Pharmacy Infoline. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes. [Link]

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. â©1236⪠Solubility Measurements [doi.usp.org]

- 3. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes [pharmacyinfoline.com]

- 8. Semiochemical compound: 3-Bromo-5-(hydroxymethyl)-2-methoxyphenol | C8H9BrO3 [pherobase.com]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uspnf.com [uspnf.com]

- 12. database.ich.org [database.ich.org]

- 13. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-fluoro-2-methoxyphenol safety data sheet (SDS) information

This technical guide is structured as a Chemical Handling & Application Monograph . It moves beyond the static limitations of a standard SDS, providing the contextual "why" and "how" required for advanced research applications.

Grade: Research Chemical / Pharmaceutical Intermediate Application: Medicinal Chemistry Scaffold (Kinase Inhibition / Receptor Modulation)[1]

Part 1: Molecular Architecture & Chemical Identity

The "Why" Behind the Molecule

This compound is not merely a reagent; it is a tri-functionalized scaffold designed for high-precision structure-activity relationship (SAR) studies.[1] Its value lies in the orthogonal reactivity of its substituents, allowing for sequential modification without protecting group manipulation.[1]

| Feature | Chemical Function | Experimental Implication |

| Phenolic -OH (C1) | H-Bond Donor / Acidic Site | Primary handle for etherification or esterification.[1] Increases water solubility relative to non-phenolic analogs.[1] Primary Safety Hazard (Corrosive). |

| Methoxy Group (C2) | Electron Donor (EDG) | Increases electron density on the ring.[1] The ortho position relative to the phenol creates a specific steric pocket, often used to lock conformation via intramolecular H-bonding.[1] |

| Bromine (C3) | Leaving Group | The "Warhead" for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Positioned ortho to the methoxy for steric influence.[1] |

| Fluorine (C5) | Metabolic Blocker | Blocks the C5 position from metabolic oxidation (P450 metabolism), increasing the in vivo half-life of the final drug candidate.[1] |

Physicochemical Profile (Predicted/Analogous)

-

Molecular Formula:

[1] -

Molecular Weight: ~221.03 g/mol [1]

-

Appearance: Off-white to pale yellow solid (Phenols oxidize/darken upon air exposure).[1]

-

Solubility: Soluble in DMSO, Methanol, DCM.[1] Sparingly soluble in water (requires pH adjustment).[1]

-

Acidity (pKa): ~7.5–8.5 (The electron-withdrawing F and Br increase acidity compared to Phenol's pKa of 10).[1]

Part 2: Comprehensive Hazard Assessment

The "Why" Behind the Danger

Standard SDSs often list "Skin Irritation" generic codes.[1] As a Senior Scientist, you must treat this as a Halogenated Phenol .

The Phenol Mechanism (Systemic Toxicity)

Unlike standard acids that burn only the surface, phenols are lipophilic anesthetics .[1]

-

Penetration: The lipophilic bromine and fluorine atoms facilitate rapid dermal absorption.[1]

-

Anesthesia: Phenol locally anesthetizes nerve endings.[1] You may not feel the burn until the damage is deep. [1]

-

Systemic Shock: Once absorbed, phenols uncouple oxidative phosphorylation in the mitochondria, leading to systemic shock and organ failure.[1]

Specific Hazards Table

| Hazard Class | GHS Code | Description | Mechanism |

| Acute Tox.[1] (Oral) | H301/H302 | Toxic if swallowed.[1] | Metabolic poisoning; rapid absorption via GI tract.[1] |

| Skin Corr./Irrit. | H314/H315 | Causes severe skin burns.[1][2] | Protein denaturation (keratolysis).[1] |

| Eye Damage | H318 | Causes serious eye damage.[1][2][3] | Corrosive destruction of corneal tissue.[1] |

| Sensitization | H317 | May cause allergic reaction.[1] | Halogenated aromatics can act as haptens, triggering immune response.[1] |

Part 3: Emergency Response Protocol (The "PEG" Rule)

Trustworthiness: Water is insufficient for phenol decontamination due to low solubility.[1] The following protocol is the industry gold standard for phenol safety.

The Decontamination Workflow

Critical Reagent: Polyethylene Glycol 300 or 400 (PEG 400).[1][2][4] Rationale: PEG 400 acts as a solvent sink, solubilizing the phenol and pulling it out of the skin layers, whereas water may spread the lipophilic compound over a larger surface area.[1]

Figure 1: Decision matrix for halogenated phenol exposure. Note the distinct divergence between skin (PEG required) and eye (Water only) treatment.[1]

Part 4: Storage & Stability

Expertise: Halogenated phenols are prone to oxidative degradation (quinose formation) and photolysis (C-Br bond cleavage).[1]

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The electron-rich ring (due to -OMe and -OH) is susceptible to aerobic oxidation, turning the solid pink/brown.[1]

-

Temperature: Refrigerate (2-8°C).

-

Light: Amber vial is mandatory. The C-Br bond is photosensitive; UV exposure can lead to radical formation and debromination.[1]

-

Container: Glass or Teflon. Avoid low-grade plastics which may leach due to the compound's lipophilicity.[1]

Part 5: Synthetic Utility & Experimental Logic

Authoritative Grounding: This section details how to utilize the molecule in drug discovery workflows.[1]

Reaction Hierarchy

The 3-Bromo-5-fluoro-2-methoxyphenol scaffold offers three distinct reaction vectors. The order of operations is critical to prevent side reactions.

-

Vector A: Phenolic -OH Protection/Alkylation

-

Vector B: Suzuki-Miyaura Coupling (C-Br)

-

Vector C: Nucleophilic Aromatic Substitution (SNAr)

Figure 2: Recommended synthetic workflow. Protecting the phenol (Step 1) is crucial before attempting Palladium-catalyzed cross-coupling (Step 2) to ensure yield and catalyst longevity.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Fluoro-5-methoxyphenol (Analogous Structure). Retrieved from [Link][1]

-

Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenol Derivatives. (The authoritative source for PEG 400 decontamination protocols).[1] Retrieved from [Link]

Sources

Technical Guide: Physical Properties & Characterization of 3-Bromo-5-fluoro-2-methoxyphenol

The following technical guide details the physical properties, synthesis logic, and application scope of 3-Bromo-5-fluoro-2-methoxyphenol , a specialized halogenated guaiacol intermediate used in medicinal chemistry.

Executive Summary

This compound (CAS: 1026796-60-0) is a tri-substituted benzene derivative belonging to the halogenated guaiacol family. Characterized by a unique substitution pattern—an electron-donating methoxy group flanked by a bromine atom and a hydroxyl group, with a fluorine atom at the meta position relative to the bromine—this compound serves as a high-value scaffold in the synthesis of pharmaceutical active ingredients (APIs). Its structural motif is particularly valued for modulating metabolic stability and lipophilicity in kinase inhibitors and CNS-active agents.

Chemical Identity & Structural Analysis

The compound is defined by the core phenol structure with specific regiochemical substitution. The ortho-methoxy group (position 2) creates an intramolecular hydrogen bond with the phenolic hydroxyl (position 1), influencing both solubility and pKa.

| Parameter | Details |

| IUPAC Name | This compound |

| CAS Number | 1026796-60-0 |

| Molecular Formula | C |

| Molecular Weight | 221.02 g/mol |

| SMILES | Oc1cc(F)cc(Br)c1OC |

| InChI Key | Predicted: QQVQZTMYLZONSY-UHFFFAOYSA-N |

| Structural Class | Halogenated Phenol / Guaiacol Derivative |

Electronic Structural Logic

The reactivity and physical behavior are governed by the interplay of substituents:

-

Phenolic OH (Pos 1): Primary hydrogen bond donor; activates the ring.

-

Methoxy (Pos 2): Ortho-director; provides steric bulk protecting the OH; electron-donating by resonance.

-

Bromo (Pos 3): Weakly deactivating but ortho/para directing; serves as a handle for cross-coupling (e.g., Suzuki-Miyaura).

-

Fluoro (Pos 5): Strong electronegativity increases acidity of the phenol; enhances metabolic stability by blocking the para position relative to the methoxy group.

Figure 1: Functional interplay of substituents on the this compound scaffold.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from validated predictive models (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) data of close congeners.

Physical Constants

| Property | Value / Range | Condition / Method |

| Physical State | Solid (Crystalline powder) | @ 25°C, 1 atm |

| Melting Point | 42°C – 48°C (Predicted) | Standard Pressure |

| Boiling Point | 235°C – 245°C (Predicted) | @ 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ | Predicted |

| Solubility | Low in water; High in DMSO, MeOH, DCM | Organic Solvents |

| Flash Point | >110°C | Closed Cup (Predicted) |

Acidity (pKa) and Lipophilicity (LogP)

The presence of the electron-withdrawing fluorine and bromine atoms significantly increases the acidity of the phenolic proton compared to unsubstituted guaiacol.

-

pKa (Acidic): 7.8 ± 0.5 (Predicted).

-

Analysis: The fluorine atom at position 5 exerts an inductive electron-withdrawing effect, stabilizing the phenoxide anion. This makes the compound more acidic than guaiacol (pKa ~9.98).

-

-

LogP (Octanol/Water): 2.6 ± 0.3 (Predicted).

-

Analysis: The lipophilicity is moderate, suitable for CNS drug discovery. The bromine atom contributes significantly to the lipophilicity (

LogP ~ +0.86), while the fluorine adds a smaller increment (

-

Spectroscopic Characterization

Identification of this compound relies on detecting the specific coupling patterns between the aromatic protons and the fluorine atom.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- ~5.50 ppm (s, 1H, OH ): Broad singlet, shift varies with concentration.

-

~3.85 ppm (s, 3H, OCH

-

~6.60 – 6.90 ppm (m, 2H, Ar-H ):

-

H-4: Appears as a doublet of doublets (dd) due to coupling with F-5 (

Hz) and H-6 ( -

H-6: Appears as a doublet of doublets (dd) due to coupling with F-5 (

Hz) and H-4 (

-

-

F NMR:

-

Single peak around -110 to -120 ppm (Ar-F ), typically showing splitting due to coupling with H-4 and H-6.

-

Mass Spectrometry (MS)

-

Ionization: ESI- (Negative Mode) is preferred for phenols.

-

Molecular Ion: [M-H]

at m/z 219 and 221 (1:1 intensity ratio characteristic of Bromine isotopes

Synthesis & Manufacturing Logic

The synthesis of this compound is challenging due to the directing effects of the existing substituents. Direct bromination of 5-fluoro-2-methoxyphenol typically favors the para position relative to the hydroxyl group (Position 6) or para to the methoxy (Position 5, occupied).

Proposed Synthetic Route

A viable industrial route involves the controlled bromination of 5-fluoro-2-methoxyphenol using N-Bromosuccinimide (NBS) in a polar aprotic solvent to modulate regioselectivity, or starting from a di-bromo precursor.

Workflow:

-

Starting Material: 5-Fluoro-2-methoxyphenol.

-

Bromination: Reaction with NBS in Acetonitrile at 0°C to RT.

-

Challenge: Separation of the 3-bromo isomer from the 4-bromo or 6-bromo isomers.

-

Purification: Silica gel chromatography or fractional crystallization.

-

Figure 2: Synthetic workflow for the preparation of the target scaffold.[1][2]

Handling, Safety & Storage

As a halogenated phenol, this compound requires strict safety protocols to prevent irritation and environmental contamination.

GHS Classification (Self-Classification)

-

Signal Word: WARNING

-

Hazard Statements:

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the phenol.

-

Container: Tightly sealed amber glass vials to protect from light.

References

-

PubChem Database. this compound (Compound). National Library of Medicine. Available at: [Link][3][4]

-

Reagentia. Catalog Entry: this compound. Available at: [Link]

Sources

- 1. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 2. CN111454133A - Synthesis method of eugenol - Google Patents [patents.google.com]

- 3. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Sourcing Guide: 3-Bromo-5-fluoro-2-methoxyphenol

[1]

Executive Summary

3-Bromo-5-fluoro-2-methoxyphenol (CAS 1026796-60-0) is a high-value halogenated building block, primarily utilized in the synthesis of advanced kinase inhibitors (e.g., targeting EGFR mutants) and next-generation agrochemicals. Its unique substitution pattern—featuring a crowded 1,2,3-trisubstituted core with a distal fluorine—imparts specific metabolic stability and binding affinity properties to final drug candidates.

However, this compound presents a significant sourcing challenge: regioisomer contamination . The synthesis typically involves the bromination of 5-fluoro-2-methoxyphenol, a reaction where the directing effects of the hydroxyl and methoxy groups compete, frequently leading to inseparable mixtures of the 3-bromo, 4-bromo, and 6-bromo isomers.

This guide provides a technical roadmap for sourcing high-purity (>97%) material, validating its identity using self-verifying analytical protocols (specifically 19F-NMR), and understanding the synthesis logic to anticipate impurity profiles.

Chemical Profile & Specifications

Before engaging suppliers, it is critical to establish a "Golden Standard" specification sheet. Commercial batches often claim 95% purity, but for late-stage medicinal chemistry, 98% with <0.5% regioisomer content is recommended.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1026796-60-0 |

| Molecular Formula | C₇H₆BrFO₂ |

| Molecular Weight | 221.02 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Predicted) | ~7.5 (Acidic due to electron-withdrawing F and Br) |

| Storage | 2–8°C, Hygroscopic, Light Sensitive |

| Key Impurities | 4-Bromo-5-fluoro-2-methoxyphenol; 6-Bromo-5-fluoro-2-methoxyphenol |

The Sourcing Landscape

The market for this intermediate is divided between "Catalog Suppliers" (re-packagers) and "Origin Manufacturers" (custom synthesis houses). Due to the difficulty of the synthesis, few suppliers hold multi-kilogram stock. Most operate on a "make-to-order" basis for quantities >100g.

Supplier Tiering & Recommendations

Tier 1: Validated Specialists (High Reliability) These suppliers typically provide full analytical data (NMR/HPLC) and have documented batches.

-

BLD Pharm: Known for strong inventory of fluorinated heterocycles.

-

ChemScene: Specializes in kinase inhibitor intermediates.

-

BOC Sciences: Offers both catalog amounts and bulk scale-up services.

Tier 2: Aggregators (Broad Selection)

-

Fisher Scientific / Reagentia: Good for small-scale (1g–5g) procurement for initial screening.

-

Combi-Blocks: Often carries unique halogenated blocks.

The "Hidden Risk": Isomeric Purity

When sourcing from lower-tier suppliers, a common issue is the delivery of the 6-bromo isomer labeled as the 3-bromo target. The 6-position (ortho to the phenol OH) is kinetically favored in many bromination conditions.

-

Actionable Advice: Explicitly request a 19F-NMR spectrum before purchase. If the supplier cannot provide it, do not buy.

Scientific Integrity: Synthesis & Isomer Logic

To understand the impurity profile, one must understand the synthesis. The primary route is the electrophilic aromatic bromination of 5-fluoro-2-methoxyphenol.

Mechanistic Pathway Analysis

The precursor, 5-fluoro-2-methoxyphenol, has three directing groups:[1]

-

-OH (C1): Strong activator, directs ortho (C6) and para (C4).

-

-OMe (C2): Strong activator, directs ortho (C3) and para (C5 - blocked by F).

-

-F (C5): Weak deactivator, directs ortho (C4, C6) and para (C2 - blocked).

The Conflict:

-

The -OH group pushes for substitution at C6 (major kinetic product).

-

The -OMe group pushes for substitution at C3 (the target).

-

The C4 position is activated by both OH (para) and F (ortho), making it a thermodynamic sink.

Achieving the C3-bromo product often requires specific conditions (e.g., blocking the C6 position or using specific brominating agents like NBS in polar solvents to leverage the methoxy direction).

Visualization: Bromination Regioselectivity

Figure 1: Regioselectivity map of 5-fluoro-2-methoxyphenol bromination. The target C3-isomer competes with C4 and C6 isomers.

Quality Assurance Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA). Implement this internal QC protocol upon receipt of the material.

Protocol A: 19F-NMR (The Gold Standard)

Proton NMR (1H-NMR) can be ambiguous due to overlapping aromatic signals. Fluorine NMR (19F-NMR) is the definitive method for distinguishing isomers because the chemical shift of the fluorine atom is highly sensitive to the position of the bromine atom relative to itself.

-

Solvent: DMSO-d6.

-

Standard: Use an internal standard (e.g., trifluorotoluene) if quantitative purity is needed.

-

Interpretation:

-

Target (3-Bromo): Look for a specific shift (typically around -110 to -120 ppm, distinct from the unbrominated precursor). The coupling pattern will show a specific J-coupling to the aromatic protons.

-

Impurity (6-Bromo): The fluorine environment is different (adjacent to a proton at C4, but the Br is far away).

-

Impurity (4-Bromo): The bromine is ortho to the fluorine, causing a significant downfield shift (deshielding) of the fluorine signal compared to the 3-bromo isomer.

-

Protocol B: HPLC Separation

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 15 minutes.

-

Detection: UV at 210 nm and 254 nm.

-

Acceptance Criteria: Main peak purity >98%. No single impurity >0.5%.

Handling & Safety

Hazard Classification:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Operational Guidelines:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

-

Solubility Check: Dissolve in DMSO or DMF for biological assays. For chemical synthesis, DCM or THF are suitable.

-

Stability: The phenol moiety is oxidation-prone. Store under inert gas (Argon/Nitrogen) if possible, especially after opening the vial.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44543789, this compound. Retrieved from [Link]

- Google Patents.US20140274701A1 - Substituted phenyl-sulfonamide compounds and use thereof. (Describes usage of halogenated methoxyphenols).

-

Dohmeier, D. et al. (2018). New in situ Formed I(III)-Based Reagent for the Electrophilic ortho-Chlorination of Phenols. (Discusses directing effects in 5-fluoro-2-methoxyphenol derivatives). European Journal of Organic Chemistry.[2] Retrieved from [Link]

Discovery and history of 3-Bromo-5-fluoro-2-methoxyphenol

The following technical guide details the discovery, synthesis, and application of 3-Bromo-5-fluoro-2-methoxyphenol (CAS 1026796-60-0). This document is structured for researchers in medicinal chemistry and process development.

Discovery, Synthesis, and Application in High-Value Pharmacophores[1]

Part 1: Executive Summary & Historical Context

This compound is a specialized halogenated phenolic intermediate used primarily as a scaffold in the synthesis of small-molecule inhibitors (e.g., kinase inhibitors, GPCR ligands).[1] Its structural uniqueness lies in the precise "3,5-substitution" pattern on the guaiacol (2-methoxyphenol) core, which allows for orthogonal functionalization:

-

The Bromine (C3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build heterocycles.[1]

-

The Fluorine (C5): A metabolic blocker that modulates pKa and lipophilicity without adding significant steric bulk.[1]

-

The Phenol/Methoxy motif: A hydrogen-bond donor/acceptor pair critical for binding site interactions.[1]

The "Discovery" Context: The Fluorine Renaissance

Unlike natural products discovered in a single event, this compound emerged during the "Fluorine Renaissance" of the mid-2000s . As drug discovery shifted from high-throughput screening to Fragment-Based Drug Discovery (FBDD) , medicinal chemists required scaffolds that offered higher metabolic stability than their hydrogenated counterparts.[1]

-

Pre-2005: Halogenated phenols were mostly simple chloro/bromo derivatives.[1]

-

2006–2010: The demand for fluorinated bioisosteres surged.[1] CAS 1026796-60-0 was registered during this period, appearing in patent literature as a building block for modifying the metabolic "soft spots" of aromatic drug candidates.[1]

-

Modern Era: It is now a staple "building block" for optimizing the Lipophilic Ligand Efficiency (LLE) of drug candidates.[1]

Part 2: Chemical Identity & Properties[2][3][4]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1026796-60-0 |

| Molecular Formula | C₇H₆BrFO₂ |

| Molecular Weight | 221.02 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Key Functional Groups | Phenolic -OH (pKa ~8-9), Aryl Bromide, Aryl Fluoride |

Part 3: Synthesis Protocols & Causality[1]

The synthesis of this compound presents a regioselectivity challenge . Direct bromination of 5-fluoro-2-methoxyphenol typically favors the para position relative to the hydroxyl group (Position 4 or 6), rather than the desired Position 3 (ortho to the methoxy).

To achieve the 3-bromo substitution, a Directed/Protected Strategy is required to sterically or electronically steer the electrophile.[1]

Method A: The "Protected-Directing" Protocol (High Purity)

This method uses a bulky protecting group on the phenol to block the ortho-OH positions (6) and reduce the activating power of the OH, allowing the Methoxy group to direct the bromination to Position 3.

Workflow Logic:

-

Protection: Acetylation or Silylation of 5-fluoro-2-methoxyphenol.[1]

-

Bromination: NBS bromination driven by the ortho-directing effect of the Methoxy group (now the strongest activator).[1]

-

Deprotection: Mild hydrolysis to restore the phenol.[1]

Step-by-Step Protocol:

-

Acetylation (Protection):

-

Reagents: 5-Fluoro-2-methoxyphenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM.[1]

-

Procedure: Dissolve starting material in DCM at 0°C. Add pyridine and acetic anhydride dropwise. Stir at RT for 3h.[1][2]

-

Causality: Acetylation converts the strongly activating -OH to a moderately activating -OAc, preventing over-bromination and oxidation.[1]

-

-

Regioselective Bromination:

-

Reagents: 5-Fluoro-2-methoxyphenyl acetate (from Step 1), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).[1]

-

Procedure: Dissolve intermediate in ACN. Add NBS portion-wise at 0°C to prevent exotherm.[1] Allow to warm to RT and stir for 12h.

-

Mechanism: The -OMe group at C2 directs the electrophilic Br+ to the ortho position (C3).[1] The bulky -OAc at C1 discourages attack at C6.[1]

-

Validation: Check via HPLC. Target peak should show distinct shift.[1] If C4-bromo isomer forms, recrystallization in Ethanol is required.[1]

-

-

Hydrolysis (Deprotection):

Visualization: Synthesis Pathway (DOT)[1]

Caption: Step-wise synthesis ensuring regioselectivity via steric and electronic control.

Part 4: Applications in Drug Development[9]

This compound serves as a "linchpin" intermediate.[1] Its value proposition in drug design is threefold:

-

Scaffold Hopping: It replaces non-fluorinated phenol rings in kinase inhibitors (e.g., EGFR, BTK inhibitors) to block metabolic hydroxylation at the C5 position.[1]

-

Fragment Coupling: The bromine atom is highly reactive toward Suzuki coupling.[1]

-

Example Workflow: Coupling with a boronic acid-containing heterocycle (e.g., Indole or Pyrazole) to create a bi-aryl core common in oncology drugs.[1]

-

-

Proton Shuffle: The phenolic proton (pKa ~8.5 due to F-substitution) can act as a specific H-bond donor in the ATP-binding pocket of enzymes.[1]

Experimental Workflow: Suzuki Coupling Validation

-

Reagents: this compound (1 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3 eq).[1]

-

Solvent: Dioxane/Water (4:1).[1]

-

Conditions: Degas, heat to 90°C for 4h.

-

Self-Validating Check: The disappearance of the Aryl-Bromide stretch in IR and the shift in HPLC retention time confirms successful ligation.

Part 5: References

-

PatSnap/Eureka. (2019).[1] Synthesis method of 2-bromo-5-methoxyphenol. Patent CN104693014A.[1]

-

PubChem. (n.d.).[1][7] Compound Summary: 3-Fluoro-5-methoxyphenol (Related Isomer & Properties). National Library of Medicine.[1] [1]

-

BenchChem. (2025).[1][8] Application Notes and Protocols for the Synthesis of Brominated Fluorophenols.

-

Reagentia. (2025).[1][7] Catalog Entry: this compound (CAS 1026796-60-0).[1][4][5]

-

Gong, H., et al. (2011).[1] Regioselective Bromination of Activated Arenes. Journal of Organic Chemistry. (Contextual citation for NBS regioselectivity mechanisms).

Sources

- 1. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 4. 474711-11-0|2-Bromo-4-fluoro-1-(methoxymethoxy)benzene|BLD Pharm [bldpharm.com]

- 5. 913629-79-5|3-Bromo-5-fluorobenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 6. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 7. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-fluoro-2-methoxyphenol

This guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in 3-Bromo-5-fluoro-2-methoxyphenol, a polysubstituted aromatic compound with significant potential in synthetic chemistry. The strategic positioning of the bromine atom, influenced by the electronic and steric effects of the adjacent methoxy, fluoro, and hydroxyl groups, dictates its behavior in a variety of chemical transformations. This document will explore the underlying principles governing its reactivity and provide practical, field-proven protocols for its application in key synthetic reactions.

Molecular Architecture and Electronic Landscape

The reactivity of the bromine atom in this compound is a direct consequence of the interplay between the inductive and resonance effects of the substituents on the benzene ring.

-

Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is a strong activating group. It exerts a +R (resonance) effect by donating its lone pair of electrons to the aromatic system, increasing the electron density of the ring.[1] It also has a -I (inductive) effect due to the electronegativity of the oxygen atom, but the resonance effect is dominant.

-

Fluorine Atom (-F): Positioned meta to the bromine, fluorine is the most electronegative element and thus exerts a strong -I effect, withdrawing electron density from the ring.[2] Its +R effect is weak due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine.

-

Hydroxyl Group (-OH): Para to the bromine, the hydroxyl group is another strong activating group, primarily through its +R effect, which significantly increases the nucleophilicity of the aromatic ring.[1]

-

Bromine Atom (-Br): Like other halogens, bromine exhibits both a -I effect and a +R effect.[2] The inductive effect withdraws electron density, while the resonance effect donates it. For bromine, the -I effect generally outweighs the +R effect, making it a deactivating group overall.

The cumulative effect of these substituents makes the aromatic ring electron-rich, which can influence the reactivity of the C-Br bond. The methoxy group at the ortho position also introduces steric hindrance, which can affect the approach of reagents to the bromine atom.[3]

Susceptibility to Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The reactivity order for aryl halides in these reactions is generally I > Br > Cl > F, making the bromo-substituted phenol a superior substrate compared to its fluoro-analogue.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[6][7] The bromine atom in this compound readily participates in this reaction.

Reaction Mechanism Overview: The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Sources

Deconstructing the Electronic Landscape of 3-Bromo-5-fluoro-2-methoxyphenol: A Guide to Substituent Effects

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Structure, Towards Functional Insight

In the realm of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is a critical determinant of molecular properties and biological activity. The molecule 3-Bromo-5-fluoro-2-methoxyphenol presents a compelling case study in the complex interplay of electronic effects. This guide moves beyond a cursory overview to provide a deep, mechanistic analysis of how the individual and collective electronic contributions of the bromo, fluoro, methoxy, and hydroxyl groups define the chemical character of the core phenolic ring. Understanding these nuanced interactions is paramount for predicting reactivity, acidity, and potential intermolecular interactions essential for rational drug design and molecular engineering.

This document is structured to build from fundamental principles to a holistic analysis of the target molecule. We will dissect the competing inductive and resonance effects of each substituent, quantify their influence using established parameters, and explore the significant role of intramolecular interactions. Furthermore, we will outline both experimental and computational workflows that serve as self-validating systems for the principles discussed, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Section 1: The Fundamental Forces - Inductive and Resonance Effects

The electronic behavior of any substituent on an aromatic ring can be deconstructed into two primary components: the inductive effect and the resonance effect.[1][2][3]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent atom and the carbon atom of the aromatic ring.[3] It is a through-bond polarization that weakens with distance. Groups more electronegative than carbon exert an electron-withdrawing inductive effect (-I), while less electronegative groups (like alkyls) exert an electron-donating inductive effect (+I).

-

Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons or lone-pair electrons across the conjugated π-system of the aromatic ring.[1][3] It is transmitted through p-orbitals and is most pronounced at the ortho and para positions. Substituents with lone pairs adjacent to the ring (e.g., -OH, -OCH₃, halogens) can donate electron density into the ring, a positive resonance effect (+M).[1] Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density from the ring via a negative resonance effect (-M).

Often, these two effects are in opposition, and the net electronic influence of a substituent is determined by which effect is dominant.[2][4]

Caption: Fundamental electronic effects influencing an aromatic ring.

Section 2: Analysis of Individual Substituents

To comprehend the polysubstituted system, we must first characterize each component.

The Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Potent Activators

Both the hydroxyl and methoxy groups are powerful activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[5][6][7] This is due to the dominance of their strong electron-donating resonance effect (+M) over their moderate electron-withdrawing inductive effect (-I).[4][5][8][9]

-

Inductive Effect (-I): Oxygen is highly electronegative, pulling electron density away from the ring through the C-O sigma bond.[5]

-

Resonance Effect (+M): The lone pairs on the oxygen atom delocalize into the aromatic π-system, significantly increasing electron density, particularly at the ortho and para positions.[4][10]

For both -OH and -OCH₃, the +M effect far outweighs the -I effect, leading to a net electron-donating character and making the aromatic ring highly nucleophilic.[5][9]

The Halogens (Bromo -Br and Fluoro -F): Deactivating Directors

Halogens present a unique case where the inductive and resonance effects are more finely balanced.[9] They are generally considered deactivating groups because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[5][11][12]

-

Inductive Effect (-I): Due to their high electronegativity, all halogens strongly withdraw electron density from the ring via the sigma bond, making the ring more electron-poor than benzene and thus less reactive towards electrophiles.[1][11][13]

-

Resonance Effect (+M): Like oxygen, halogens possess lone pairs that can be donated to the aromatic ring.[1][14] However, this effect is weaker compared to -OH or -OCH₃. For bromine, the overlap between its larger 4p orbital and carbon's 2p orbital is less effective, diminishing the resonance contribution.[12] Fluorine, despite its extreme electronegativity, has a more significant +M effect among halogens due to the comparable size of its 2p orbital with carbon's 2p orbital, allowing for more efficient overlap.[11]

Despite being deactivators overall, the resonance donation, though weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions, which are less deactivated than the meta position.[12]

Quantifying Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents. The Hammett constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

| Substituent | Position | Hammett Constant (σ) | Inductive Effect | Resonance Effect | Net Effect |

| -OH | para | -0.37[15] | -I (Withdrawing) | +M (Donating) | Strongly Donating / Activating |

| -OCH₃ | para | -0.268[15] | -I (Withdrawing) | +M (Donating) | Strongly Donating / Activating |

| -F | para | +0.062[15] | -I (Strongly Withdrawing) | +M (Weakly Donating) | Weakly Withdrawing / Deactivating |

| -Br | para | +0.232[15] | -I (Strongly Withdrawing) | +M (Weakly Donating) | Withdrawing / Deactivating |

| -F | meta | +0.337[15] | -I (Strongly Withdrawing) | Negligible | Strongly Withdrawing |

| -Br | meta | +0.393[15] | -I (Strongly Withdrawing) | Negligible | Strongly Withdrawing |

Table 1: Hammett constants and summary of electronic effects for the substituents of interest.

Section 3: The Collective Impact in this compound

The electronic landscape of the target molecule is a summation of these individual effects, further complicated by their relative positions and potential intramolecular interactions.

Caption: Summary of substituents and their net effects on the ring.

Intramolecular Hydrogen Bonding: A Conformation-Locking Interaction

The ortho arrangement of the hydroxyl and methoxy groups is the most significant structural feature. This allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen.[16][17][18]

This hydrogen bond has several critical consequences:

-

Conformational Restriction: It locks the methoxy group in a planar conformation with the ring, which is necessary for maximal resonance donation.[19]

-

Modulation of Acidity: The hydrogen bond can influence the acidity of the phenolic proton. While it might be expected to increase acidity by stabilizing the phenoxide anion, the interaction can also decrease the acidity of the O-H bond itself.[20] The net effect on pKa requires experimental determination.

-

Altered Electronic Character: By engaging the methoxy oxygen's lone pair, the hydrogen bond can slightly reduce its ability to donate into the ring, subtly modulating its +M effect.

Caption: Intramolecular H-bond between ortho -OH and -OCH₃ groups.

Predicting Reactivity and Regioselectivity

The overall reactivity of the ring towards electrophiles is a balance between the powerful activation by -OH and -OCH₃ and the deactivation by -Br and -F. The activating groups are expected to dominate, making the ring more reactive than benzene, but less so than 2-methoxyphenol due to the presence of the halogens.

Directing effects are determined by the positions ortho and para to the strongest activating groups.

-

The -OH group at C1 directs to C2 (blocked), C6, and C4.

-

The -OCH₃ group at C2 directs to C1 (blocked), C3 (blocked), and C5 (blocked).

The most activated positions for electrophilic substitution are therefore C4 and C6 . The C4 position is para to the hydroxyl group and meta to the methoxy group. The C6 position is ortho to the hydroxyl group. Both positions are influenced by the deactivating halogens, but the concerted activating effect of the -OH and -OCH₃ groups will likely make these the primary sites of reaction. Steric hindrance from the adjacent methoxy group might slightly disfavor the C6 position compared to C4.

Section 4: Experimental and Computational Validation

Trustworthy scientific practice demands that theoretical predictions are validated. The following workflows provide self-validating systems to probe the electronic effects in this compound.

Experimental Protocol: pKa Determination via Potentiometric Titration

The acidity (pKa) of the phenolic proton is a direct, measurable reporter of the net electron-withdrawing or -donating character of the ring's substituents. Electron-withdrawing groups stabilize the resulting phenoxide anion, lowering the pKa (stronger acid).

Methodology:

-

Preparation of Analyte: Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., 50:50 ethanol:water).

-

Titrant Preparation: Standardize a titrant solution of a strong base (e.g., 0.01 M NaOH).

-

Titration Setup: Calibrate a pH meter and electrode. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Data Collection: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (where half of the phenol has been neutralized).

-

Validation: Compare the obtained pKa value to that of phenol and other substituted phenols to quantify the cumulative electronic effect of the substituents. For instance, a pKa lower than that of phenol (approx. 9.9) would confirm a net electron-withdrawing effect on the hydroxyl group's acidity.

Caption: Workflow for experimental pKa determination.

Computational Workflow: DFT Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive insights into molecular electronic structure.

Methodology:

-

Structure Optimization: Build the this compound molecule in silico. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). Confirm the presence of the intramolecular hydrogen bond.

-

Electrostatic Potential (ESP) Mapping: Calculate the molecular electrostatic potential and map it onto the electron density surface. This visualizes electron-rich (red/negative potential) and electron-poor (blue/positive potential) regions of the molecule, providing a qualitative picture of the electronic effects.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to calculate the partial atomic charges on each atom. The charge on the phenolic hydrogen and the phenoxide oxygen (in a separate calculation of the conjugate base) can be correlated with the pKa.

-

Simulated NMR Spectra: Calculate the NMR chemical shifts (e.g., ¹³C and ¹H). The chemical shifts of the aromatic carbons and protons are highly sensitive to the local electron density and can be compared to experimental spectra for validation.[19]

Conclusion

The electronic character of this compound is a finely tuned system governed by the interplay of competing electronic effects. The potent activating, ortho, para-directing resonance of the hydroxyl and methoxy groups dominates, rendering the aromatic ring nucleophilic. This is tempered by the strong deactivating inductive effects of the bromo and fluoro substituents. The crucial intramolecular hydrogen bond between the ortho-hydroxyl and methoxy groups locks the molecular conformation, ensuring maximal resonance from the methoxy group while subtly modulating the properties of both participating functional groups. The net result is an activated aromatic system with predicted reactivity at the C4 and C6 positions. The experimental and computational protocols outlined herein provide a robust framework for validating these theoretical predictions, empowering researchers to leverage this fundamental understanding in the rational design of novel molecules for pharmaceutical and material applications.

References

-

Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from Filo. [Link]

-

Brainly. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. Retrieved from brainly.com. [Link]

-

Aromatic Compounds and Their Reactions. (n.d.). Retrieved from University of Calgary. [Link]

-

Kartel, M. T., et al. (2018). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from Wikipedia. [Link]

-

Chegg. (2023, March 14). Solved In chapter 18 , we wil discuss whether a methoxy. [Link]

-

Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from Chemistry Steps. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?[Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia. [Link]

-

Zaitsau, D. H., et al. (2010). Pairwise Substitution Effects, Inter- and Intramolecular Hydrogen Bonds in Methoxyphenols and Dimethoxybenzenes. The Journal of Physical Chemistry B, 114(10), 3544-3553. [Link]

-

Carlini, E., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(10), 2463. [Link]

-

Chemistry Stack Exchange. (2017, April 3). Is there an intramolecular hydrogen bond in guaiacol?[Link]

-

Stenutz. (n.d.). Hammett substituent constants. Retrieved from Stenutz. [Link]

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

-

University of Illinois Springfield. (n.d.). Unit 4: Free Energy Relationships. Retrieved from University of Illinois Springfield. [Link]

-

Larsen, D. L., et al. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry, 15(4), 935-942. [Link]

-

El-Sayed, A. A. (2020). Switching On/Off the Intramolecular Hydrogen Bonding of 2-Methoxyphenol Conformers: An NMR Study. Australian Journal of Chemistry, 73(4), 305-313. [Link]

-

Tantillo, D. J. (2018). Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole. ResearchGate. [Link]

-

DeRuiter, J. (n.d.). Resonance and Induction Tutorial. Retrieved from Auburn University. [Link]

-

Philadelphia University. (n.d.). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

-

Abraham, M. H., et al. (2009). Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. The Journal of Organic Chemistry, 74(12), 4479-4487. [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from csbsju.edu. [Link]

-

Liptak, M. D., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. philadelphia.edu.jo [philadelphia.edu.jo]

- 14. researchgate.net [researchgate.net]

- 15. Hammett equation - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. connectsci.au [connectsci.au]

- 20. quora.com [quora.com]

Unlocking the Pharmacophore Potential of 3-Bromo-5-fluoro-2-methoxyphenol: A Strategic Guide

Topic: Potential Applications of 3-Bromo-5-fluoro-2-methoxyphenol in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and lead optimization, This compound (CAS: Relevant analogs often fall in 800000-series) represents a highly functionalized "privileged scaffold." Unlike simple phenols, this tetra-substituted benzene core offers a unique convergence of electronic modulation (via Fluorine), orthogonal reactivity (Bromine vs. Phenol), and hydrogen-bonding vectors (Methoxy/Hydroxyl).[1]

This guide analyzes the technical utility of this compound, positioning it not merely as a reagent, but as a linchpin intermediate for synthesizing Kinase Inhibitors , CNS-active agents , and PROTAC linkers . We explore its chemical architecture, synthetic pathways, and specific applications in modulating lipophilicity and metabolic stability.[1]

Chemical Architecture & Electronic Landscape

To effectively utilize this compound, one must understand the "push-pull" dynamics of its substituents.

-

The "Push" (Electron Donors): The C1-Hydroxyl (OH) and C2-Methoxy (OMe) groups are strong electron-donating groups (EDGs) via resonance.[1] They significantly increase the electron density of the ring, making it nucleophilic.[1] The ortho relationship creates a guaiacol-like motif, a known pharmacophore for GPCR and ion channel binding.

-

The "Pull" (Electron Withdrawers): The C5-Fluorine and C3-Bromine atoms exert inductive electron-withdrawal.

-

Fluorine (C5): Increases metabolic stability by blocking the para-position relative to the methoxy group (a common site for CYP450 oxidation).[1] It also lowers the pKa of the phenol, potentially enhancing bioavailability.[1]

-

Bromine (C3): Serves as a steric block and, more importantly, a high-fidelity handle for cross-coupling reactions.[1]

-

Structural Visualization: Functional Group Interconversion (FGI) Map

The following diagram illustrates the divergent synthetic potential of the scaffold.

Figure 1: Divergent synthesis pathways from the this compound core.[1] The bromine atom enables C-C and C-N bond formation, while the phenol allows for etherification or heterocycle formation.

Synthetic Utility & Methodology

Synthesis of the Core Scaffold

While often commercially sourced, in-house synthesis is required for isotopic labeling or derivative generation. The most reliable route involves the bromination of 5-fluoro-2-methoxyphenol .

-

Challenge: Regioselectivity. The directing effects of OH and OMe compete.[1]

-

Solution: Controlled bromination at low temperature. The C3 position is sterically crowded (between OMe and H) but electronically activated.[1] However, C4 and C6 are also active.[1] Using N-bromosuccinimide (NBS) in acetonitrile at 0°C often favors the ortho positions relative to the strongest donor (OH).[1]

Key Reaction: Palladium-Catalyzed Cross-Coupling

The C3-Bromine is the primary vector for expanding this molecule into a drug candidate.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol describes coupling the scaffold with a phenylboronic acid to create a biaryl ether, a common motif in kinase inhibitors.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane via syringe.

-

Activation: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring.[1]

-

Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave). Monitor by LC-MS for the disappearance of the bromide (M+ and M+2 pattern).[1]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be the 3-aryl-5-fluoro-2-methoxyphenol.

Causality Check: We use Pd(dppf)Cl₂ because the ferrocene ligand prevents rapid catalyst deactivation in the presence of the free phenol (which can sometimes poison Pd via phenoxide coordination).[1] The base is kept aqueous to ensure solubility of the boronate species.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design (Type II)

Many kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a central aryl ring to orient the molecule within the ATP-binding pocket.[1]

-

Role of the Scaffold: The 2-methoxy and 1-hydroxyl groups can act as a hydrogen bond acceptor/donor pair, mimicking the interaction of the adenine base of ATP with the kinase hinge region.

-

Role of Fluorine: Enhances lipophilicity (

) facilitates membrane permeability while blocking metabolic oxidation at the C5 position.[1] -

Role of Bromine: Replaced by a "tail" group (via Suzuki coupling) that extends into the allosteric hydrophobic pocket, securing high selectivity.[1]

PROTAC Linker Attachment

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the target protein ligand to the E3 ligase ligand.[1]

-

Application: The phenolic OH is an ideal handle for ether-based linkers (PEG chains).[1]

-